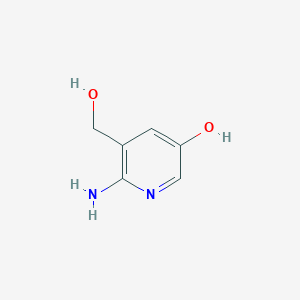

6-Amino-5-(hydroxymethyl)pyridin-3-ol

Description

6-Amino-5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an amino group at position 6, and a hydroxymethyl substituent at position 3. Its molecular formula is C₆H₈N₂O₂, with an average molecular mass of 140.14 g/mol. This compound belongs to the aminopyridinol class, which is notable for its diverse applications in medicinal chemistry and material science. The hydroxymethyl group enhances solubility in polar solvents, while the amino and hydroxyl groups contribute to its reactivity in forming hydrogen bonds, making it a versatile intermediate in synthesis .

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

6-amino-5-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H8N2O2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2,(H2,7,8) |

InChI Key |

OFILTFPTKHHVEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)O |

Origin of Product |

United States |

Preparation Methods

Iron-Mediated Reduction of Nitro Intermediates

A widely reported method involves the reduction of nitro-substituted pyridine precursors. For example, 2-hydroxy-3-nitro-5-bromopyridine undergoes reductive amination using iron powder and hydrochloric acid to yield 2-hydroxy-3-amino-5-bromopyridine. Subsequent hydrogenation in the presence of strontium carbonate and alkaline solutions (e.g., potassium hydroxide) facilitates debromination and hydroxylation, producing 3-amino-2-hydroxypyridine derivatives. This method achieves yields of 70–85% but requires careful control of reaction time (3–4 hours) to avoid over-reduction.

Catalytic Hydrogenation Strategies

Palladium-catalyzed hydrogenation offers a cleaner alternative. For instance, nitro groups in intermediates such as 6-nitro-5-(hydroxymethyl)pyridin-3-ol are reduced using Pd/C under hydrogen flow, achieving >90% yield with minimal byproducts. Continuous flow hydrogenation systems enhance efficiency, enabling gram-scale synthesis with >99% purity.

Oxidation and Functional Group Interconversion

MnO₂-Mediated Oxidation of Alcohol Precursors

5-(Azidomethyl)-2,2,8-trimethyl-4H-dioxino[4,5-c]pyridine serves as a key intermediate. Treatment with manganese dioxide (MnO₂) in tetrahydrofuran (THF) oxidizes the azidomethyl group to a hydroxymethyl moiety, yielding 6-amino-5-(hydroxymethyl)pyridin-3-ol. This method requires stoichiometric MnO₂ and prolonged reaction times (6–12 hours) but achieves 54–68% yields.

Hydrolysis of Protective Groups

Benzyl or tert-butyl protective groups are commonly employed. For example, 5-(benzyloxymethyl)-6-aminopyridin-3-ol undergoes hydrogenolysis using Pd/C in ethanol, cleaving the benzyl ether to reveal the hydroxymethyl group. This step typically achieves >90% conversion and integrates well with multi-step syntheses.

Multi-Step Approaches from Pyridoxine Derivatives

Pyridoxine as a Starting Material

Pyridoxine (vitamin B₆) provides a chiral pool for synthesis. Oxidative cleavage of pyridoxine’s diol moiety with periodic acid generates a dialdehyde, which undergoes reductive amination with ammonia to install the amino group. Subsequent borohydride reduction stabilizes the hydroxymethyl group, yielding the target compound in 40–50% overall yield.

Heterocyclic Ring Construction

Imidazole- and oxazole-fused pyridinols are synthesized via cyclization reactions. For example, 2-amino-3-hydroxypyridin-3-ol reacts with cyanogen bromide to form an aminooxazole ring, which is debenzylated to yield this compound. This method emphasizes regioselectivity but requires harsh conditions (e.g., refluxing acetonitrile).

Innovative Methodologies and Recent Advances

Continuous Flow Synthesis

A continuous flow system using microreactors reduces reaction times and improves safety. For instance, nitro-to-amine reduction under flow conditions (0.4 mL/min, 25°C) completes in 1 hour with 93% yield, outperforming batch processes.

Enzymatic Catalysis

Recent studies explore lipase-mediated transesterification to install the hydroxymethyl group. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of this compound precursors in ionic liquids, though yields remain modest (30–40%).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iron-mediated reduction | Fe/HCl, SrCO₃ | 70–85 | 3–4 | Low cost, scalable | Byproduct formation |

| Catalytic hydrogenation | Pd/C, H₂ | >90 | 1–2 | High purity, continuous flow compatible | Catalyst cost |

| MnO₂ oxidation | MnO₂, THF | 54–68 | 6–12 | Direct functionalization | Stoichiometric oxidant |

| Pyridoxine derivation | NH₃, NaBH₄ | 40–50 | 24–48 | Chiral integrity | Multi-step, moderate yield |

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and hydroxymethyl groups, which can participate in different types of chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to form carbon-carbon bonds .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-5-(hydroxymethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties .

Comparison with Similar Compounds

Key Observations:

- Halogen vs. Hydroxymethyl Substituents : Bromine or chlorine at position 5 (as in and ) introduces steric bulk and alters electronic properties compared to the hydroxymethyl group. This affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Electron-Withdrawing Effects : The trifluoromethyl group in reduces electron density on the pyridine ring, enhancing stability under acidic conditions but limiting nucleophilic substitution reactivity compared to the hydroxymethyl group in the parent compound.

- Methyl vs. Hydroxymethyl : Methyl groups (e.g., in ) increase hydrophobicity, whereas hydroxymethyl improves aqueous solubility, critical for pharmacokinetics in drug design .

This compound

Reductive Amination: Starting from 5-(hydroxymethyl)pyridin-3-ol, introducing the amino group via catalytic hydrogenation or Staudinger reactions.

Functional Group Interconversion: Hydroxymethylation of 6-amino-5-formylpyridin-3-ol using reducing agents like NaBH₄ .

Comparison with Other Analogues:

- 6-Amino-5-bromopyridin-3-ol : Synthesized via bromination of 6-aminopyridin-3-ol derivatives using Br₂ or N-bromosuccinimide (NBS).

- Trimethylpyridine Derivatives : Pd-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP) for introducing methyl groups, highlighting the role of transition-metal catalysts in regioselective substitutions.

- Chlorinated Derivatives : Electrophilic chlorination using SOCl₂ or PCl₃ under reflux conditions.

This compound

Competing Compounds:

- 6-Amino-5-bromopyridin-3-ol : Demonstrated efficacy in Suzuki-Miyaura couplings for aryl-aryl bond formation, critical in constructing polycyclic frameworks.

- 6-Chloro-5-(trifluoromethyl)pyridin-3-ol : Applied in agrochemicals as a herbicide intermediate due to its resistance to metabolic degradation.

Q & A

Q. What are the primary synthetic routes for 6-Amino-5-(hydroxymethyl)pyridin-3-ol, and how do reaction conditions influence yield?

The compound can be synthesized via two main approaches:

- Chemical synthesis : Hydroxylation of 2-methyl-5-hydroxypyridine using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under controlled pH (neutral to slightly acidic) and temperature (50–80°C). Yield optimization requires careful monitoring of reaction time to prevent over-oxidation .

- Natural extraction : Isolation from Sterculia lychnophora seeds via solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification. This method yields lower quantities but preserves stereochemical integrity .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) for hydroxyl and amine group identification, IR for O–H and N–H stretching vibrations, and mass spectrometry (MS) for molecular ion confirmation .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability and polymorphism .

- Elemental analysis : Validates purity (>95%) and stoichiometry (C₆H₇NO₂) .

Q. What biological activities are associated with this compound, and what are its proposed mechanisms?

The compound acts as a kinase inhibitor , binding to ATP pockets of target kinases (e.g., tyrosine kinases) to block phosphorylation. This disrupts signaling pathways linked to cell proliferation and apoptosis, with IC₅₀ values in the micromolar range . In vitro assays (e.g., kinase activity profiling) are used to validate specificity and potency.

Advanced Research Questions

Q. How does this compound form in food systems, and what kinetic parameters govern its generation?

In thermal processing (e.g., honey heating), the compound forms via Maillard-like reactions :

- Pathway : 5-(Hydroxymethyl)furfural (HMF) undergoes ring expansion with ammonia (from amino acids) to yield pyridin-3-ols. The reaction follows pseudo-first-order kinetics, with activation energy (Eₐ) of 74 ± 3 kJ/mol and optimal pH 7.0 .

- Mitigation : Lowering temperature (<100°C) and avoiding ammonia-producing additives reduce formation .

Q. How can computational methods predict the stability of derivatives like cyclic acetonides?

Quantum-chemical calculations (e.g., DFT) assess thermodynamic stability by comparing Gibbs free energies (ΔG) of potential acetonides. For example, six-membered cyclic ketals (4-position hydroxymethyl) are more stable than five-membered analogs due to reduced ring strain. Experimental validation via XRD confirms computational predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in kinase inhibition profiles may arise from:

- Assay variability : Differences in ATP concentrations or kinase isoforms (e.g., wild-type vs. mutants).

- Solubility effects : Use of DMSO (>60 mg/mL solubility) vs. aqueous buffers alters bioavailability .

Standardization using reference inhibitors (e.g., staurosporine) and orthogonal assays (e.g., SPR, ITC) improves reproducibility .

Q. How can analytical methods be optimized to detect trace quantities in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.